![molecular formula C34H37N3O4 B13700928 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a complex organic compound that features a piperazine ring substituted with a pyridyl and phenyl group The compound is characterized by the presence of benzyloxy groups and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The Boc-protected piperazine is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
- Oxidation of benzyloxy groups yields benzaldehyde or benzoic acid.
- Reduction of the pyridyl ring yields piperidine derivatives.
- Boc deprotection yields the free amine form of the compound.
科学的研究の応用
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridyl ring can engage in π-π interactions with aromatic residues. The Boc group provides stability and protection during synthesis but is removed to reveal the active amine group, which can form hydrogen bonds and ionic interactions with target molecules.
類似化合物との比較
1-[4-(2,6-Dimethoxy-3-pyridyl)phenyl]-4-Boc-piperazine: Similar structure but with methoxy groups instead of benzyloxy groups.
1-[4-(2,6-Dichloro-3-pyridyl)phenyl]-4-Boc-piperazine: Contains chloro groups instead of benzyloxy groups.
Uniqueness: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is unique due to the presence of benzyloxy groups, which enhance its hydrophobicity and potential binding affinity to certain biological targets. The Boc protection also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C34H37N3O4 |
|---|---|
分子量 |
551.7 g/mol |
IUPAC名 |
tert-butyl 4-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H37N3O4/c1-34(2,3)41-33(38)37-22-20-36(21-23-37)29-16-14-28(15-17-29)30-18-19-31(39-24-26-10-6-4-7-11-26)35-32(30)40-25-27-12-8-5-9-13-27/h4-19H,20-25H2,1-3H3 |
InChIキー |
YUXOGVJBGYTVJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



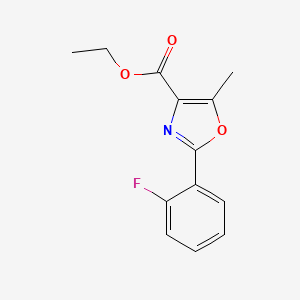
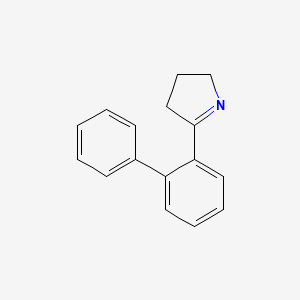
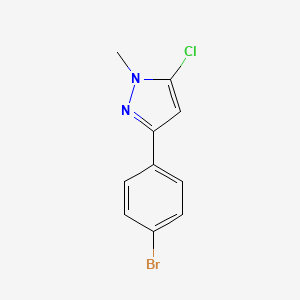
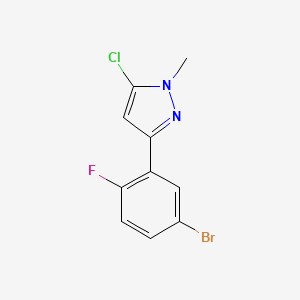

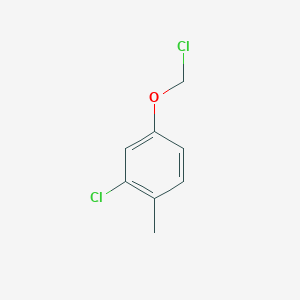
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
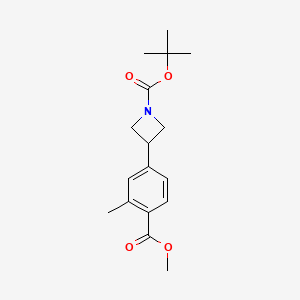
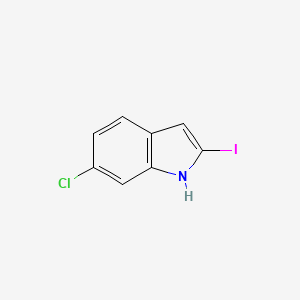
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)

![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)

